molecular formula C14H14F2N2O2S2 B10925531 1-(4-Fluorophenyl)-4-[(5-fluoro-2-thienyl)sulfonyl]piperazine

1-(4-Fluorophenyl)-4-[(5-fluoro-2-thienyl)sulfonyl]piperazine

Cat. No.: B10925531
M. Wt: 344.4 g/mol
InChI Key: VTZBHNONTOLISC-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-4-[(5-fluoro-2-thienyl)sulfonyl]piperazine is a synthetic organic compound that features a piperazine ring substituted with fluorophenyl and fluorothienyl sulfonyl groups. Compounds with such structures are often investigated for their potential pharmacological properties, including their effects on various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-4-[(5-fluoro-2-thienyl)sulfonyl]piperazine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Piperazine Core: Starting with piperazine, the core structure is prepared.

    Substitution Reactions: Introduction of the 4-fluorophenyl group and the 5-fluoro-2-thienyl group through nucleophilic substitution reactions.

    Sulfonylation: The final step involves the sulfonylation of the thienyl group using sulfonyl chloride derivatives under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-4-[(5-fluoro-2-thienyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions could potentially target the sulfonyl group or other functional groups.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

1-(4-Fluorophenyl)-4-[(5-fluoro-2-thienyl)sulfonyl]piperazine may have several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as receptors or enzymes.

    Medicine: Potential therapeutic applications, including as a lead compound for drug development.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-4-[(5-fluoro-2-thienyl)sulfonyl]piperazine would depend on its specific interactions with molecular targets. This could involve:

    Binding to Receptors: The compound may bind to specific receptors, altering their activity.

    Enzyme Inhibition: It could inhibit the activity of certain enzymes, affecting metabolic pathways.

    Signal Transduction: The compound might influence signal transduction pathways, leading to various cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: Lacks the thienyl sulfonyl group.

    4-(2-Fluorophenyl)-1-(2-thienyl)piperazine: Different substitution pattern on the piperazine ring.

    1-(4-Chlorophenyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine: Chlorine atoms instead of fluorine.

Uniqueness

1-(4-Fluorophenyl)-4-[(5-fluoro-2-thienyl)sulfonyl]piperazine is unique due to the presence of both fluorophenyl and fluorothienyl sulfonyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C14H14F2N2O2S2

Molecular Weight

344.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-4-(5-fluorothiophen-2-yl)sulfonylpiperazine

InChI

InChI=1S/C14H14F2N2O2S2/c15-11-1-3-12(4-2-11)17-7-9-18(10-8-17)22(19,20)14-6-5-13(16)21-14/h1-6H,7-10H2

InChI Key

VTZBHNONTOLISC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(S3)F

Origin of Product

United States

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